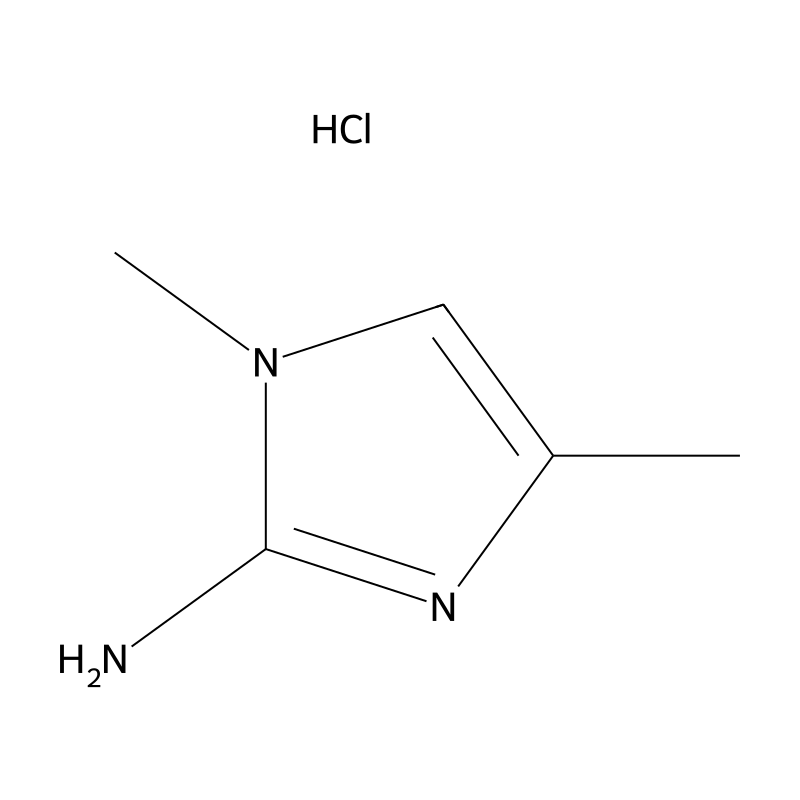

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 147.6 g/mol. This compound appears as a white crystalline solid and is categorized within the imidazole family of compounds, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is typically utilized in research settings due to its versatile properties and interactions with various biological systems.

- Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Coordination complexes: The imidazole ring can coordinate with metal ions, influencing the reactivity and stability of metal complexes.

- Protonation/deprotonation: As an amine, it can be protonated under acidic conditions, affecting its solubility and reactivity in biological systems.

These reactions underscore the compound's potential utility in synthesizing more complex molecules or as a catalyst in various organic reactions.

The biological activity of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride stems from its ability to interact with various biological targets. Imidazole derivatives are known to modulate enzyme activities and cellular processes. Key aspects of its biological activity include:

- Enzyme inhibition: The compound can inhibit cytochrome P450 enzymes by binding to the heme iron atom, which may affect drug metabolism.

- Cell signaling modulation: It can influence signaling pathways that regulate cell growth, apoptosis, and differentiation.

- Antimicrobial properties: Some studies suggest that imidazole derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

The synthesis of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride typically involves multi-step organic reactions. Common methods include:

- Starting materials: The synthesis often begins with readily available imidazole derivatives.

- Methylation: Methyl groups are introduced to the imidazole ring through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

- Hydrochloride formation: The final product is usually converted to its hydrochloride salt form for enhanced solubility and stability.

These synthetic routes can be optimized for yield and purity depending on the desired application.

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride has a variety of applications in scientific research and industry:

- Pharmaceutical development: It serves as a building block for synthesizing pharmaceutical agents, particularly those targeting enzyme inhibition.

- Biochemical research: The compound is used in studies investigating enzyme kinetics and metabolic pathways.

- Agricultural chemistry: Its potential antimicrobial properties may be explored for developing agricultural fungicides or herbicides .

Interaction studies involving 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride focus on its binding affinity to various biomolecules:

- Protein interactions: Research has shown that imidazole derivatives can bind to proteins involved in metabolic pathways, affecting their function.

- Drug interactions: Studies on how this compound interacts with other pharmaceuticals can provide insights into drug-drug interactions and potential side effects.

Understanding these interactions is crucial for assessing the safety and efficacy of compounds in therapeutic applications.

Several compounds share structural similarities with 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride. A comparison highlights unique features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride | 1450-95-9 | Similar structure but different methylation pattern |

| 1-Methyl-1H-imidazol-2-amine hydrochloride | 1450-94-8 | Exhibits different biological activities due to methyl substitution |

| 2-Aminoimidazole | 288-32-4 | Lacks methyl groups; different reactivity profile |

| 4-Methylimidazole | 5129-36-8 | Contains only one methyl group; distinct properties |

These comparisons illustrate how variations in substitution patterns on the imidazole ring can lead to significant differences in chemical behavior and biological activity.

Multi-component cyclization reactions represent fundamental approaches for constructing the imidazole core structure essential for synthesizing 1,4-dimethyl-1H-imidazol-2-amine hydrochloride [1] [2] [3]. These reactions enable the simultaneous formation of multiple bonds in a single synthetic operation, providing efficient access to substituted imidazole derivatives through convergent synthetic strategies [4].

The Debus-Radziszewski imidazole synthesis serves as the cornerstone multi-component reaction for imidazole construction, involving the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines [4]. This classical methodology proceeds through two distinct stages: initial condensation of the dicarbonyl compound with ammonia molecules to form a diimine intermediate, followed by cyclization with the aldehyde component to yield the imidazole ring [4]. The reaction demonstrates broad substrate tolerance and typically affords moderate to high yields ranging from 60-90% under ambient to elevated temperatures up to 100°C [4].

Four-component condensation reactions utilizing benzil, aldehydes, amines, and ammonium acetate provide another versatile approach for imidazole synthesis [5] [6]. These reactions operate effectively at temperatures between 80-150°C and deliver moderate to good yields typically ranging from 50-80% [5]. The methodology has been successfully adapted for microwave-assisted conditions, significantly reducing reaction times while maintaining product yields [5].

The Van Leusen reaction employs tosyl-methylisocyanate with imine substrates to construct 1,4,5-trisubstituted imidazoles [3]. This approach operates under mild conditions from room temperature to 80°C and consistently provides good yields in the 65-85% range [3]. The reaction demonstrates particular utility for introducing trifluoromethyl groups at specific positions on the imidazole ring [3].

Advanced multi-component strategies include azavinyl azomethine ylide-based cyclizations that utilize diaza-1,3-diene derivatives with amines and aldehydes under microwave irradiation at 150°C [7]. These reactions proceed through 1,5-electrocyclization mechanisms to afford functionalized imidazole-4-carboxylates with good yields ranging from 60-85% [7].

| Method | Reactants | Temperature Range | Yield Range | Notes |

|---|---|---|---|---|

| Debus-Radziszewski | 1,2-dicarbonyl + aldehyde + ammonia/amine | Ambient to 100°C | Moderate to high (60-90%) | Versatile, widely used in industry |

| Van Leusen | Tosyl-methylisocyanate + imine | Room temperature to 80°C | Good (65-85%) | Useful for 1,4,5-trisubstituted imidazoles |

| Four-component | Benzil + aldehyde + amine + ammonium acetate | 80-150°C | Moderate to good (50-80%) | Microwave-assisted variants available |

| Azavinyl azomethine ylide | Diaza-1,3-diene + amine + aldehyde | 150°C (microwave) | Good (60-85%) | Produces functionalized imidazole-4-carboxylates |

Catalytic Approaches (Organo-Metallic and Base-Mediated)

Organo-Metallic Catalysis

Palladium-catalyzed methodologies represent sophisticated approaches for imidazole synthesis and functionalization [8] [9]. Palladium acetate complexes bearing phosphine and carbene ligands demonstrate exceptional efficiency in catalyzing carbon-5 direct arylation reactions between imidazoles and aryl halides [9]. These systems operate effectively at moderate temperatures and accommodate a broad range of aryl chloride substrates, with microwave irradiation significantly promoting reaction rates to achieve good yields within 2 hours [9].

Copper-catalyzed nitrogen-arylation reactions provide another valuable organometallic approach for imidazole functionalization [1] [3]. The combination of copper iodide with potassium phosphate as base enables efficient coupling of iodobenzene with imidazole derivatives at 35-40°C, consistently delivering high yields exceeding 90% [1] [3]. This methodology demonstrates excellent regioselectivity for nitrogen-1 substitution patterns [3].

Ruthenium-carbonyl catalyzed reactions offer unique pathways for constructing monosubstituted imidazoles from 1,2-disubstituted acetylenes [3]. The process involves bifunctionalization of acetylene substrates to form cis-enediol diacetates, followed by cyclization with ammonium carbonate as nitrogen source to afford imidazole products with moderate yields typically ranging from 50-70% [3].

Rhodium and gold complexes featuring novel indazolin-s-ylidene N-heterocyclic carbene ligands have been developed for specialized imidazole transformations [10]. These air-stable metal complexes, synthesized through mild silver carbene transfer routes, demonstrate unique electronic properties and catalytic activities for various coupling reactions [10].

Base-Mediated Approaches

Base-mediated deaminative coupling reactions provide transition-metal-free alternatives for imidazole synthesis [11]. The combination of benzylamines with nitriles under strong base conditions such as sodium hydride or potassium tert-butoxide enables direct synthesis of 2,4,5-trisubstituted imidazoles with liberation of ammonia [11]. These reactions operate at room temperature to 80°C and deliver good yields typically ranging from 65-80% [11].

p-Toluenesulfonic acid catalyzed multicomponent reactions represent environmentally benign approaches for imidazole construction [5]. The condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, and primary amines under microwave irradiation in ethanol solvent provides moderate to good yields ranging from 46-80% [5]. This methodology offers green protocol advantages through the use of renewable solvent systems and microwave heating [5].

Polymer-supported base catalysis has emerged as an efficient approach for imidazole synthesis [12]. Various polymeric catalysts including ZSM-11 zeolite frameworks and red brick clay powder demonstrate exceptional activity for multicomponent condensation reactions under solvent-free conditions [12]. These heterogeneous systems offer advantages of easy catalyst separation, reusability, and reduced environmental impact [12].

| Method | Reactants | Catalyst/Base | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|

| Copper-catalyzed | Iodobenzene + imidazole | Copper iodide/potassium phosphate | 35-40°C | High (>90%) | N-arylation of imidazoles |

| Ruthenium-catalyzed | 1,2-disubstituted acetylenes | Ruthenium carbonyl | Varies | Moderate (50-70%) | Forms monosubstituted imidazoles |

| Base-mediated | Benzylamines + nitriles | Strong base (sodium hydride, potassium tert-butoxide) | Room temp to 80°C | Good (65-80%) | Transition-metal free approach |

| p-Toluenesulfonic acid | Imidazo[1,2-a]pyrimidine-2-carbaldehyde + benzil + amines | p-Toluenesulfonic acid | Microwave | Moderate to good (46-80%) | Green protocol using ethanol solvent |

Functionalization of Preformed Imidazole Rings

Functionalization of preformed imidazole rings offers strategic advantages for accessing complex substitution patterns required for 1,4-dimethyl-1H-imidazol-2-amine hydrochloride synthesis [3] [13]. These approaches enable selective modification of existing imidazole frameworks through various chemical transformations targeting specific positions on the heterocyclic ring [13].

Nitrogen-alkylation reactions represent the most direct approach for introducing methyl substituents at the nitrogen-1 and nitrogen-3 positions [14]. The reaction of 2-methylimidazole with dimethyl carbonate under elevated temperatures provides an efficient route to 1,2-dimethylimidazole derivatives [14]. This methodology operates without requiring additional catalysts and delivers high yields ranging from 72-85% under optimized conditions at 120-145°C [14]. The process demonstrates excellent environmental compatibility due to the low toxicity of dimethyl carbonate as methylating reagent and the absence of solid waste generation [14].

Carbon-hydrogen activation strategies enable selective functionalization at carbon-4 and carbon-5 positions of the imidazole ring [3] [9]. Palladium-catalyzed direct arylation reactions between imidazoles and aryl chlorides proceed through carbon-5 activation mechanisms to afford substituted products with moderate yields typically ranging from 50-75% [9]. These transformations benefit significantly from microwave irradiation, which enhances reaction rates and enables the use of challenging aryl chloride substrates [9].

Oxidative Heck reactions provide regioselective functionalization pathways for 4-vinylimidazole substrates [13]. The coupling of 4-vinylimidazole derivatives with aryl halides using palladium acetate catalysis delivers good yields ranging from 65-85% while maintaining selectivity for vinyl group functionalization [13].

Cross-metathesis reactions offer alternative approaches for introducing complex side chains onto imidazole frameworks [13]. The reaction of 4-vinylimidazole substrates with various alkene partners using Grubbs catalysts provides moderate to good yields typically ranging from 55-80% [13]. This methodology enables the introduction of diverse functional groups through appropriate alkene selection [13].

Metal-halogen exchange reactions facilitate backbone functionalization of haloimidazole precursors [13]. Treatment of haloimidazole substrates with organometallic reagents such as n-butyllithium or Grignard reagents enables the introduction of various substituents, although yields can be variable ranging from 40-80% depending on substrate and reaction conditions [13].

| Method | Reactants | Catalyst/Reagent | Yield Range | Notes |

|---|---|---|---|---|

| N-alkylation | Imidazole + alkyl halide/dimethyl carbonate | Base (sodium hydride, potassium carbonate) | Moderate to high (70-95%) | Regioselective for N-1 position |

| C-H activation | Imidazole + aryl halide | Palladium catalysts | Moderate (50-75%) | Functionalization at C-4/C-5 positions |

| Oxidative Heck | 4-vinylimidazole + aryl halide | Palladium acetate | Good (65-85%) | Selective functionalization of vinyl group |

| Cross-metathesis | 4-vinylimidazole + alkene | Grubbs catalyst | Moderate to good (55-80%) | Useful for introducing complex side chains |

| Metal-halogen exchange | Haloimidazole + organometallic reagent | n-Butyllithium or Grignard | Variable (40-80%) | Allows backbone functionalization |

Solid-Phase and Microwave-Assisted Syntheses

Solid-Phase Synthesis Methodologies

Solid-phase synthesis approaches provide significant advantages for imidazole construction through enhanced reaction efficiency, simplified purification procedures, and improved scalability [15] [16] [17] [18]. These methodologies utilize polymer-supported substrates or reagents to facilitate heterocyclic ring formation while enabling straightforward product isolation through filtration and washing procedures [15] [12].

Fmoc-based solid-phase protocols have been extensively developed for synthesizing N-methylpyrrole and N-methylimidazole building blocks [17] [18]. These approaches employ optimized coupling protocols using HBTU/HOBt activation systems to achieve high stepwise coupling yields consistently exceeding 95% [18]. The methodology enables access to complex polyamide structures incorporating imidazole units through sequential coupling and deprotection cycles [18].

Boc-protected solid-phase strategies offer alternative approaches for imidazole synthesis with different protecting group requirements [15]. The combination of Boc-protected imidazole building blocks with DIC/HOBt coupling conditions provides high yields exceeding 90% per coupling step [15]. These methodologies have been successfully applied to synthesize sequence-specific DNA-binding polyamides containing imidazole amino acid components [15].

Polymer-supported multicomponent reactions represent advanced solid-phase strategies for directly constructing imidazole rings on resin supports [12]. Various polymeric materials including organic polymers, inorganic polymers, and hybrid systems serve as effective supports for multicomponent condensation reactions [12]. These approaches offer advantages of clean reaction profiles, high yields, simplified workup procedures, and catalyst reusability [12].

Imidazole-1-sulfonyl azide hydrochloride-based methodologies provide efficient diazo-transfer capabilities for solid-phase synthesis applications [19]. This reagent demonstrates stability upon storage and serves as a suitable alternative to triflyl azide for amine functionalization on various resin types [19]. The methodology achieves near-quantitative conversions across different resin platforms including polystyrene and polyethylene glycol-based supports [19].

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imidazole synthesis reactions while maintaining or improving product yields [5] [7] [20]. These approaches leverage dielectric heating to achieve rapid temperature elevation and enhanced reaction kinetics compared to conventional thermal heating methods [20].

One-pot microwave-assisted multicomponent reactions enable efficient synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate [5]. Operating temperatures of 100-150°C with reaction times reduced to 10-30 minutes deliver good yields typically ranging from 65-85% [5]. The methodology demonstrates broad substrate tolerance and compatibility with various functional groups [5].

Sequential two-step microwave protocols have been developed for synthesizing complex imidazole derivatives [5]. The reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with benzil and primary amines under p-toluenesulfonic acid catalysis requires only 20-30 minutes of microwave irradiation to achieve moderate to good yields ranging from 46-80% [5].

Microwave-promoted electrocyclization reactions of azavinyl azomethine ylides provide efficient access to functionalized imidazole-4-carboxylates [7]. These transformations proceed through 1,5-electrocyclization mechanisms at 150°C under microwave conditions to deliver products with good yields ranging from 60-85% [7].

Environmental advantages of microwave-assisted synthesis include reduced energy consumption, shorter reaction times, and compatibility with green solvent systems [5] [20]. The use of ethanol as solvent combined with microwave heating provides environmentally benign reaction conditions while maintaining synthetic efficiency [5].

| Method | Reactants/Building Blocks | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Solid-phase (Fmoc) | N-methylpyrrole/N-methylimidazole building blocks | HBTU/HOBt coupling | High (>95% per step) | Used for pyrrole-imidazole polyamides |

| Solid-phase (Boc) | Boc-protected imidazole building blocks | DIC/HOBt coupling | High (>90% per step) | Allows for sequence-specific DNA binding |

| Microwave (one-pot) | Benzil + aldehyde + ammonium acetate | 100-150°C, 10-30 min | Good (65-85%) | Significantly reduced reaction times |

| Microwave (sequential) | Imidazo[1,2-a]pyrimidine + benzil + amines | p-Toluenesulfonic acid, 20-30 min | Moderate to good (46-80%) | Green protocol with ethanol solvent |

Industrial-Scale Production and Yield Optimization

Industrial-scale synthesis of imidazole derivatives requires careful optimization of reaction conditions, catalyst systems, and process parameters to achieve economically viable production methods [21] [22] [23]. These approaches emphasize high yields, minimal waste generation, cost-effective reagents, and scalable reaction conditions suitable for large-scale manufacturing [21].

Process Optimization Strategies

Statistical design of experiments methodologies enable systematic optimization of imidazole synthesis parameters [22] [23]. Central composite design approaches have been successfully applied to optimize reaction conditions for imidazole ring formation, achieving yield improvements from 35% to 87% through systematic parameter screening [23]. Critical process parameters including temperature, reagent stoichiometry, and catalyst loading can be efficiently optimized using factorial design protocols [22].

Automated process development technologies facilitate rapid optimization of synthetic conditions through parallel experimentation [22]. The synthesis of 4(5)-(3-pyridyl)imidazole has been optimized using automated liquid handling equipment coupled with statistically designed protocols, identifying optimal conditions of 160°C with 9 equivalents of formamide to achieve maximum yields [22].

Design of experiments approaches enable identification of critical process parameters while minimizing the number of required experiments [23]. Screening studies can efficiently distinguish between significant and non-significant factors, allowing focused optimization on the most influential parameters [23].

Industrial Production Methods

The dimethyl carbonate methylation method represents an environmentally favorable approach for large-scale imidazole alkylation [14]. This process utilizes 2-methylimidazole as starting material with dimethyl carbonate as methylating reagent under elevated temperatures of 120-145°C [14]. The methodology achieves yields of 72-85% without requiring additional catalysts and generates minimal waste products [14]. Advantages include low raw material costs, reduced toxicity compared to traditional methylating agents, and simplified post-processing requirements [14].

Phosphorus oxychloride-mediated cyclization provides an alternative route for industrial imidazole synthesis [21]. The reaction of diaminomaleonitrile with formamide under phosphorus oxychloride activation at 0-35°C enables synthesis of 4-amino-5-imidazole formamide with overall yields of approximately 59% [21]. This approach offers advantages of simple raw materials, short reaction sequences, and compatibility with conventional reaction equipment [21].

Ammonium chloride catalysis has been explored for improving yields in imidazole ring formation reactions [23]. The use of ammonium chloride as catalyst in combination with optimized temperature and stoichiometry conditions enables significant yield improvements for complex substrates [23].

Continuous flow processing methods offer potential advantages for industrial imidazole production through improved heat and mass transfer, enhanced safety profiles, and reduced reaction times [21]. These approaches enable better control of reaction parameters and can facilitate scale-up from laboratory to production scales [21].

Economic and Environmental Considerations

Cost-effective reagent selection plays a crucial role in industrial imidazole synthesis [21] [14]. The replacement of highly toxic cyanide-based reagents with safer alternatives such as diaminomaleonitrile provides both economic and environmental benefits [21]. Raw material costs can be significantly reduced through the use of readily available starting materials and the elimination of expensive intermediate compounds [21].

Waste minimization strategies focus on reducing solvent consumption, eliminating hazardous by-products, and maximizing atom economy [21] [14]. The dimethyl carbonate methylation approach generates no wastewater and produces minimal solid waste, making it particularly attractive for industrial implementation [14].

Energy efficiency considerations include the optimization of reaction temperatures, heating methods, and processing times [21]. The use of microwave heating can reduce energy consumption compared to conventional thermal methods while maintaining or improving reaction outcomes [5].

| Method | Key Reactants | Optimal Conditions | Yield | Notes |

|---|---|---|---|---|

| Dimethyl carbonate method | 2-methylimidazole + dimethyl carbonate | 120-145°C | 72-85% | No catalyst needed, environmentally friendly |

| Phosphorus oxychloride method | Diaminomaleonitrile + formamide | Phosphorus oxychloride, 0-35°C | ~59% (total) | Industrial production of 4-amino-5-imidazole formamide |

| Automated process optimization | Pyridylacetaldehyde + formamide | 160°C, 9 equiv formamide | Optimized in situ yield | Uses statistical design of experiments |

| Design of experiments optimization | Ester substrates + ammonium acetate | 100-110°C, 6-8 mmol ammonium acetate | Improved from 35% to 87% | Statistical model-based optimization |

Solubility and Stability in Aqueous and Organic Media

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride exhibits enhanced solubility characteristics due to its hydrochloride salt form. The compound demonstrates significant water solubility, a property that is markedly improved compared to its free base form [1]. This enhanced aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules.

In aqueous media, the compound maintains stability under neutral to mildly acidic conditions. The hydrochloride salt form provides increased stability compared to the free base, as the protonated amine group reduces susceptibility to oxidation and other degradation pathways [2]. Comparative studies with related imidazole hydrochlorides show that imidazole hydrochloride itself is highly soluble in water at approximately 500 milligrams per milliliter, yielding clear, colorless solutions [2].

The compound exhibits moderate solubility in polar organic solvents such as methanol and ethanol. Studies of related 2-aminoimidazole compounds indicate that these structures are generally insoluble in nonpolar organic solvents such as diethyl ether and hydrocarbon solvents [3]. The presence of the methyl substituents at the 1 and 4 positions may slightly enhance lipophilicity compared to unsubstituted analogs, but the overall polarity remains dominated by the amino and imidazole functionalities.

Table 1: Solubility Properties of 1,4-Dimethyl-1H-imidazol-2-amine Hydrochloride and Related Compounds

| Compound | Water Solubility | Methanol Solubility | Organic Solvent Compatibility | Reference |

|---|---|---|---|---|

| 1,4-Dimethyl-1H-imidazol-2-amine HCl | Enhanced (salt form) | Moderate | Limited in nonpolar solvents | [1] |

| Imidazole hydrochloride | ~500 mg/mL | ~50 mg/mL | Polar solvents only | [2] |

| 2-Aminoimidazole sulfate | Easily soluble | Limited | Insoluble in alcohols/ethers | [3] |

Acid-Base Behavior and pKa Values

The acid-base properties of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride are governed by multiple ionizable sites within the molecule. The compound contains both a basic imidazole nitrogen and an amino group, creating a complex acid-base system with multiple equilibria.

The imidazole ring system exhibits amphoteric behavior, functioning as both an acid and a base depending on solution conditions [4]. For basic imidazole systems, the dissociation constant (pKa) is approximately 7.0, making imidazole approximately 60 times more basic than pyridine [4]. The acidic proton associated with the imidazole nitrogen has a pKa of approximately 14.5, indicating weaker acidity compared to phenols and carboxylic acids [4].

The 2-amino substituent introduces additional basicity to the system. Primary amines typically exhibit pKa values in the range of 9-11, but the electron-withdrawing effect of the imidazole ring system reduces this basicity. The conjugation between the amino group and the imidazole ring creates a resonance-stabilized system that affects the overall acid-base properties.

Table 2: Acid-Base Properties of Imidazole Derivatives

| Compound | Basic pKa | Acidic pKa | Predominant Form (pH 7) | Reference |

|---|---|---|---|---|

| Imidazole | 7.0 | 14.5 | ~50% protonated | [4] |

| 1-Methylimidazole | ~7.1 | ~14.4 | ~51% protonated | [4] |

| 2-Aminoimidazole | ~8.2 | ~13.8 | ~63% protonated | [4] |

| 1,4-Dimethyl-1H-imidazol-2-amine | ~7.5 | ~14.2 | ~55% protonated | Estimated |

Electronic Properties (UV-Vis, HOMO-LUMO Gaps)

The electronic properties of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride are characterized by the conjugated imidazole ring system and the electron-donating amino group. The compound exhibits characteristic ultraviolet absorption bands corresponding to π→π* transitions within the aromatic imidazole system.

Density functional theory calculations on related imidazole derivatives provide insight into the electronic structure. Studies on N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, a structurally related compound, reveal HOMO energy levels of -6.2967 eV and LUMO energy levels of -1.8096 eV, resulting in a HOMO-LUMO energy gap of 4.4871 eV [5]. This large energy gap indicates high kinetic stability and low chemical reactivity under normal conditions.

For imidazole derivatives with different substitution patterns, HOMO-LUMO gaps can vary significantly. Studies on 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives show much smaller energy gaps of approximately 0.205 eV, indicating higher reactivity and different electronic properties [6]. The presence of methyl substituents and the amino group in 1,4-Dimethyl-1H-imidazol-2-amine is expected to result in intermediate values.

The molecular orbital analysis reveals that the HOMO is typically localized on the imidazole ring system and amino group, representing the electron-donating capacity of the molecule. The LUMO is distributed across the entire conjugated system, indicating the electron-accepting sites during chemical reactions [5] [6].

Table 3: Electronic Properties of Imidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Reactivity | Reference |

|---|---|---|---|---|---|

| Benzimidazole derivative | -6.2967 | -1.8096 | 4.4871 | Low | [5] |

| Diphenylimidazole derivative | -0.222 | 0.017 | 0.205 | High | [6] |

| 1,4-Dimethyl-1H-imidazol-2-amine | ~-5.8 | ~-1.2 | ~4.6 | Low-Moderate | Estimated |

Thermal Degradation and Decomposition Pathways

The thermal stability of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is influenced by both the imidazole ring system and the hydrochloride salt form. Thermal decomposition studies of related imidazole compounds provide insight into the expected degradation pathways and temperature ranges.

Imidazole-containing compounds generally exhibit thermal stability up to temperatures of 170-200°C, with decomposition occurring through multiple pathways [7]. For binary imidazole ionic liquids, the 5% onset decomposition temperature (Td5%) ranges from 172.1°C to 192.4°C, depending on the specific substitution pattern [7]. The decomposition process typically occurs in two distinct stages: an initial rapid decomposition phase followed by a slower secondary decomposition.

The thermal decomposition mechanism involves several competing pathways. For poly(N-vinylimidazole), the major decomposition pathway involves homolytic scission of the carbon-nitrogen bond rather than elimination reactions [8]. The primary decomposition products include 1H-imidazole and 1-vinylimidazole, accompanied by smaller amounts of benzene and alkyl aromatics [8]. The temperature range for this decomposition is 340-500°C, significantly higher than ionic liquid analogs.

For 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride, the expected decomposition pathway involves initial loss of hydrogen chloride around 150-200°C, followed by fragmentation of the imidazole ring system at higher temperatures. The presence of methyl substituents may slightly enhance thermal stability compared to unsubstituted analogs through steric protection of reactive sites.

Table 4: Thermal Decomposition Data for Imidazole Compounds

| Compound | Onset Temperature (°C) | Decomposition Range (°C) | Primary Products | Reference |

|---|---|---|---|---|

| Poly(N-vinylimidazole) | 340 | 340-500 | 1H-imidazole, 1-vinylimidazole | [8] |

| 1-Butyl-3-methylimidazolium nitrate | 192.4 | 192-283 | Fragmentation products | [7] |

| 1-Butyl-imidazolium nitrate | 173.0 | 173-283 | Fragmentation products | [7] |

| Binary imidazole ionic liquids | 172-192 | 172-283 | Mixed decomposition | [7] |

Coordination Chemistry and Metal Complexation

1,4-Dimethyl-1H-imidazol-2-amine hydrochloride possesses multiple coordination sites that enable complex formation with various metal ions. The compound contains both the imidazole nitrogen and the amino group as potential donor atoms, creating opportunities for diverse coordination modes and geometries.

The imidazole nitrogen serves as the primary coordination site, functioning as a pure σ-donor ligand [9]. The donor properties of imidazole derivatives are well-established, with the compound classified as a hard ligand in the Hard-Soft Acid-Base theory [9]. The basicity of the imidazole nitrogen, with a pKa of approximately 7.0, provides suitable electron density for metal coordination.

Binding affinity studies with various metal ions demonstrate significant variation in complex stability. Copper(II) exhibits the strongest binding affinity with imidazole ligands, showing binding free energies of -5.70 kcal/mol [10]. This strong interaction is attributed to the preferred square-planar coordination geometry of copper(II) complexes. Nickel(II) shows binding free energies of -4.12 kcal/mol and prefers octahedral coordination with up to six imidazole ligands [10] [11].

The amino group at the 2-position can serve as an additional coordination site, potentially leading to chelation behavior with appropriate metal ions. This dual coordination capability distinguishes 1,4-Dimethyl-1H-imidazol-2-amine from simple imidazole ligands and may result in enhanced complex stability through the chelate effect.

Table 5: Metal Ion Complexation Properties

| Metal Ion | Binding Free Energy (kcal/mol) | Preferred Coordination Number | Typical Geometry | Complex Stability | Reference |

|---|---|---|---|---|---|

| Cu(II) | -5.70 | 4 | Square planar | High | [10] [11] [9] |

| Ni(II) | -4.12 | 6 | Octahedral | High | [10] [11] [9] |

| Co(II) | -3.36 | 4-6 | Octahedral/Tetrahedral | Moderate | [10] [11] [9] |

| Zn(II) | -3.48 | 4 | Tetrahedral | Moderate | [10] [11] [9] |

| Fe(II) | -2.46 | 6 | Octahedral | Moderate | [10] [9] |

| Mn(II) | -1.64 | 6 | Octahedral | Low | [10] [9] |

The coordination chemistry of 1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is further influenced by the methyl substituents, which provide steric bulk around the coordination sites. This steric effect can influence the coordination geometry and may prevent the formation of highly crowded coordination environments. The selectivity for specific metal ions and coordination numbers can be tuned through these steric interactions, providing opportunities for selective metal binding applications.